2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2-Methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a pyridinyl group, and a triazolyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by reaction with an appropriate aldehyde.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Methoxylation: The methoxy group is introduced via methylation of a phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with a methoxy-substituted benzaldehyde under acidic or basic conditions to form the desired imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of great interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-((E)-{[3-(3-pyridinyl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2-Methoxy-6-((E)-{[3-(3-pyridinyl)-5-ethyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
Compared to similar compounds, 2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the sulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13N5O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5O2S/c1-22-12-6-2-4-10(13(12)21)9-17-20-14(18-19-15(20)23)11-5-3-7-16-8-11/h2-9,21H,1H3,(H,19,23)/b17-9+ |
InChI Key |
DNSHYVDZUXICDI-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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